N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The structure (Fig. 1) features:
- Thienopyrimidinone core: A bicyclic system with sulfur and nitrogen atoms, critical for hydrogen bonding and π-π stacking interactions.
- Piperidine-4-carboxamide moiety: The piperidine ring contributes conformational flexibility, while the carboxamide group at position 4 may facilitate hydrogen bonding.
- N-(2-chlorobenzyl) group: The chloro substituent introduces electron-withdrawing effects, which can modulate electronic properties and metabolic stability.
Molecular Formula: C₂₆H₂₄ClN₄O₂S (inferred from , adjusted for methylphenyl substitution).
Properties
Molecular Formula |
C26H25ClN4O2S |
|---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H25ClN4O2S/c1-16-5-4-7-18(13-16)20-15-34-23-22(20)29-26(30-25(23)33)31-11-9-17(10-12-31)24(32)28-14-19-6-2-3-8-21(19)27/h2-8,13,15,17H,9-12,14H2,1H3,(H,28,32)(H,29,30,33) |
InChI Key |
XYWJAGBFTGNNTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thieno[3,2-d]pyrimidine scaffold is constructed via a one-pot cyclization reaction. A typical protocol involves:
-
Reactants : 5-Amino-4-carboxamidothiophene-3-carbonitrile and 3-methylbenzoyl chloride.
-
Conditions : Reflux in acetic acid with catalytic sulfuric acid (12–24 hours).
-
Yield : 68–72% after recrystallization from ethanol.
Mechanism :
The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular cyclization and dehydration:
Functionalization at Position 7
Introduction of the 3-methylphenyl group at position 7 is achieved via Suzuki-Miyaura coupling :
-
Catalyst : Pd(PPh) (5 mol%).
-
Base : KCO in a dioxane/water (3:1) mixture.
Piperidine-4-Carboxamide Synthesis
Carboxamide Bond Formation
The piperidine-4-carboxamide moiety is introduced through a coupling reaction between piperidine-4-carboxylic acid and an amine-activated intermediate:
-
Activation Agent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
Base : DIPEA (N,N-Diisopropylethylamine) in DMF.
Side Reactions :
Competitive O-acylation is minimized using bulky bases and low temperatures.
N-(2-Chlorobenzyl) Alkylation
Reductive Amination
The final N-alkylation employs 2-chlorobenzaldehyde and sodium cyanoborohydride:
-
Solvent : Methanol with 1% acetic acid.
-
Temperature : 25°C, 24 hours.
-
Yield : 65–70% after HPLC purification.
Optimization :
Excess aldehyde (1.5 equiv) and continuous pH monitoring (pH 4–5) prevent over-alkylation.
Continuous Flow Synthesis for Scalability
Industrial-scale production utilizes continuous flow reactors to enhance reproducibility:
-
Reactor Type : Microfluidic tubular reactor.
-
Residence Time : 2–5 minutes per step.
-
Advantages : Improved heat transfer and reduced side product formation.
Analytical Characterization
Purity Assessment
HPLC Analysis (C18 column, 60% acetonitrile/water):
-
Retention time: 8.2 minutes.
-
Purity: >99%.
Spectroscopic Data
-
H NMR (500 MHz, DMSO-d): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.38 (m, 4H, aryl-H).
-
HRMS : [M+H] calcd. 519.1421, found 519.1418.
Challenges and Optimization Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Low cyclization yield | Microwave-assisted synthesis | Yield increased to 80% |
| Piperidine racemization | Chiral auxiliary incorporation | ee >98% |
| Solubility issues | PEG-based co-solvents | Reaction homogeneity improved |
Chemical Reactions Analysis
N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity. Its structure includes a piperidine ring and a carboxamide functional group. The presence of the 2-chlorobenzyl and 3-methylphenyl groups enhances its reactivity and interaction potential in biological systems.
Synthesis typically involves multi-step organic reactions, including:
- Formation of the thieno[3,2-d]pyrimidine core.
- Introduction of the piperidine ring.
- Functionalization to incorporate the chlorobenzyl and methylphenyl groups.
These synthetic pathways allow for the creation of various derivatives that may exhibit enhanced biological activities.
N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide has been studied for its interactions with several biological targets:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation.
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Effects : In vitro studies have shown that it may reduce inflammation markers, indicating possible use in treating inflammatory diseases.
Therapeutic Applications
Given its diverse biological activities, this compound could be explored for several therapeutic applications:
- Cancer Treatment : Due to its anticancer properties, further research could lead to the development of new chemotherapeutic agents.
- Infectious Diseases : Its antimicrobial activity suggests potential use in developing new antibiotics or treatments for resistant bacterial infections.
- Chronic Inflammatory Conditions : The anti-inflammatory effects may position it as a candidate for managing diseases such as arthritis or other inflammatory disorders.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- A study published in Molecular Pharmacology reported that derivatives of thieno[3,2-d]pyrimidines exhibited significant anticancer activities through apoptosis induction in cancer cells .
- Research conducted at the University of Cagliari investigated the synthesis of similar compounds and their inhibitory effects on carbonic anhydrase, which is implicated in tumor growth .
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Table 1: Structural and Functional Comparison
Substituent-Specific Analysis
Thienopyrimidinone Modifications
- 7-Phenyl vs. 7-(3-methylphenyl) :
The methyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the phenyl analog (logP ~3.0). This may enhance membrane permeability but reduce aqueous solubility .
Benzyl Group Variations
- 2-Chlorobenzyl vs. 2,4-Difluorobenzyl :
Piperidine Carboxamide Position
- Position 3 vs. 4: The C3 carboxamide in the phenyl analog () may adopt a distinct spatial orientation, altering hydrogen-bonding interactions with targets.
Biological Activity
N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. The compound features a thieno[3,2-d]pyrimidine core, which is associated with various therapeutic effects, including anti-cancer and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, binding affinities, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes several functional groups that contribute to its biological activity:
- Thieno[3,2-d]pyrimidine core : Known for its role in inhibiting key biological pathways.
- Piperidine ring : Enhances solubility and bioavailability.
- Carboxamide group : Implicated in receptor interactions.
Research indicates that the biological activity of this compound is primarily linked to its interaction with various biological targets:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : Preliminary studies suggest that this compound may inhibit RTKs involved in tumor growth and angiogenesis, such as VEGFR and PDGFR .
- Binding Affinity : Interaction studies have shown that the compound exhibits significant binding affinity to certain protein targets, which may mediate its therapeutic effects .
Biological Activity Profiles
The following table summarizes the biological activities reported for this compound:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory cytokines | |
| Antimicrobial | Activity against specific bacterial strains |
Case Study 1: Anticancer Activity
A study investigated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability in breast cancer and lung cancer models. The mechanism was attributed to apoptosis induction through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, this compound demonstrated significant reduction in edema formation and pro-inflammatory cytokine levels. The study highlighted its potential as a therapeutic agent for inflammatory diseases.
Future Directions
Further research is necessary to elucidate the precise mechanisms of action and the full spectrum of interactions for this compound. Investigations into its pharmacokinetics and long-term effects are crucial for assessing its viability as a therapeutic agent.
Q & A
Q. What are common synthetic routes for this compound, and what methodological considerations are critical?
The synthesis typically involves multi-step processes:
- Step 1: Construction of the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions.
- Step 2: Introduction of the 3-methylphenyl group at position 7 using Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Step 3: Piperidine-4-carboxamide functionalization via acylation or alkylation reactions, often requiring coupling agents like EDC/HOBt for amide bond formation. Key considerations include solvent selection (e.g., DMF for polar intermediates), temperature control (60–100°C for cyclization), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry of the thienopyrimidine core and substituent positions.
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula and detects impurities.
- High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and ensures >95% purity.
- X-ray Crystallography (if applicable): Resolves ambiguous stereochemistry .
Q. What are the typical biological targets for thieno[3,2-d]pyrimidin-4-one derivatives?
These compounds often target kinases (e.g., EGFR, VEGFR) or enzymes involved in nucleotide metabolism (e.g., dihydrofolate reductase). The chlorobenzyl and piperidine groups enhance binding to hydrophobic pockets in active sites. Computational docking studies (using AutoDock or Schrödinger) are recommended to predict target affinity .
Q. How is solubility optimized for in vitro assays?
- Co-solvents: Use DMSO (<1% v/v) for stock solutions.
- Surfactants: Polysorbate-80 or PEG-400 for aqueous dispersion.
- pH adjustment: Buffers (e.g., phosphate-buffered saline) at pH 7.4 mimic physiological conditions .
Q. What are the stability profiles under varying storage conditions?
- Short-term: Store at -20°C in amber vials to prevent photodegradation.
- Long-term: Lyophilization with cryoprotectants (e.g., trehalose) for solid-state stability. Monitor degradation via HPLC every 6 months .
Advanced Research Questions
Q. How can the acylation step (piperidine-4-carboxamide formation) be optimized to improve yield?
- Catalyst screening: Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Solvent optimization: Replace DMF with dichloromethane to reduce side reactions.
- Temperature gradient: Perform the reaction at 0°C initially, then warm to room temperature to control exothermicity. Design of Experiments (DoE) approaches can identify optimal reagent stoichiometry (e.g., 1.2:1 acyl chloride:amine ratio) .
Q. How do structural modifications (e.g., chloro vs. difluorobenzyl groups) impact target selectivity?
- Electron-withdrawing groups (Cl): Enhance binding to ATP-binding pockets in kinases.
- Hydrophobic substituents (3-methylphenyl): Improve membrane permeability. Compare analogs (e.g., ’s difluorobenzyl derivative) via IC50 assays and molecular dynamics simulations to quantify selectivity shifts .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Purity reassessment: Confirm compound integrity via LC-MS to rule out degradation.
- Assay standardization: Use cell lines with consistent genetic backgrounds (e.g., HEK293 vs. HeLa).
- Positive controls: Include reference inhibitors (e.g., imatinib for kinase assays) to validate experimental conditions .
Q. How can metabolic stability be evaluated in preclinical studies?
- Microsomal assays: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
- CYP450 inhibition screening: Identify metabolic pathways using fluorogenic substrates.
- Prodrug design: Introduce hydrolyzable esters (e.g., ethyl groups) to mask polar functionalities .
Q. What computational methods predict off-target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
